3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
Description
The compound 3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure features:
- A butanoic acid backbone (four-carbon chain).
- A cyclopropyl substituent at the third carbon.
- An Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino moiety at the second carbon.
This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile properties, enabling selective deprotection under mild basic conditions .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-13(14-10-11-14)20(21(24)25)23-22(26)27-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19-20H,10-12H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
OYBQZMFDYOVZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopropyl Amino Acid Core
Asymmetric Synthesis via Chiral Precursors: Starting from chiral aldehydes or amino acid precursors, cyclopropyl groups can be introduced via cyclopropanation reactions or ring-closure strategies. For example, Mukaiyama aldol-type reactions with chiral aldehydes followed by epoxidation and ring closure have been used to obtain cyclopropyl amino acid derivatives with high stereoselectivity.
Use of β-Cyclopropylalanine: β-Cyclopropylalanine is commercially available or can be synthesized by known methods, such as cyclopropanation of unsaturated amino acid derivatives or via ring contraction of larger rings.
Fmoc Protection of the Amino Group
The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base like diisopropylethylamine (DIPEA) or sodium bicarbonate in solvents such as dimethylformamide (DMF).
The reaction proceeds with high efficiency, yielding the Fmoc-protected amino acid suitable for peptide synthesis.
Detailed Synthetic Procedure Example
A representative synthesis of (2R)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the following steps:
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of β-cyclopropylalanine | Starting from L-alanine or suitable precursors, introduce cyclopropyl group via cyclopropanation or ring closure | Obtain enantiomerically pure β-cyclopropylalanine |
| 2 | Fmoc Protection | React β-cyclopropylalanine with Fmoc-Cl in DMF using DIPEA at 0–25°C | Formation of Fmoc-protected amino acid |
| 3 | Purification | Purify by crystallization or chromatography | Pure Fmoc-D-cyclopropylalanine obtained |
| 4 | Characterization | NMR, MS, and optical rotation | Confirm structure and stereochemistry |
This approach is supported by literature methods for Fmoc amino acid synthesis.
Research Outcomes and Analytical Data
Stereochemical Purity: The use of chiral aldehydes or amino acid precursors ensures high enantiomeric excess (ee), critical for biological activity and peptide synthesis fidelity.
Yield and Purity: Fmoc protection typically proceeds in yields above 80%, with purity confirmed by HPLC and NMR spectroscopy.
Stability: Fmoc-protected cyclopropyl amino acids are stable under standard storage conditions (2–8°C, protected from light) and amenable to long-term storage.
Applications: The compound is used as a building block in the synthesis of peptides with cyclopropyl modifications, which can enhance biological activity or metabolic stability.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Chiral Aldehyde Route | Chiral aldehyde + silylketene acetal | BF$$3$$·Et$$2$$O, mCPBA | High stereoselectivity, single diastereomer | Multi-step, requires chiral aldehyde |
| Cyclopropanation of Unsaturated Amino Acid | Unsaturated amino acid derivatives | Simmons–Smith reagent or diazomethane | Direct cyclopropyl introduction | Potential for racemization |
| Commercial β-Cyclopropylalanine + Fmoc Protection | β-Cyclopropylalanine | Fmoc-Cl, DIPEA, DMF | Straightforward, high yield | Dependent on availability of β-cyclopropylalanine |
Notes on Analytical Characterization
NMR Spectroscopy: Proton and carbon NMR confirm the presence of the cyclopropyl ring and Fmoc group, with characteristic chemical shifts for aromatic and aliphatic protons.
Mass Spectrometry: Molecular ion peak corresponding to 351.4 g/mol confirms molecular weight.
Optical Rotation: Measurement confirms enantiomeric purity.
Perspectives from Varied Sources
The University of Regensburg’s organic chemistry research highlights the use of Mukaiyama aldol reactions and epoxidation strategies for related amino acid derivatives, supporting stereocontrolled synthesis routes.
The Journal of Medicinal Chemistry emphasizes the importance of stereochemistry and protecting group strategies in optimizing amino acid building blocks for bioactive peptides.
Royal Society of Chemistry publications describe the synthesis and stability of Fmoc amino acid azides, relevant to the protection and activation of amino acids in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Backbone Variations
(a) Chain Length Differences
- Propanoic Acid Derivatives: Example: (3R)-3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid ()
- Shorter three-carbon backbone.
- Molecular weight: 391.47 g/mol (C₂₄H₂₅NO₄).
- Applications: Used in constrained peptide designs due to cyclopropane’s rigid geometry. Key Difference: Reduced steric hindrance compared to the four-carbon butanoic acid variant.
- Hexanedioic Acid Derivatives: Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid ()
- Extended six-carbon chain with dual carboxylic acid groups.
- Molecular weight: Not explicitly stated (Formula: C₂₃H₂₃NO₆).
- Applications: Likely employed in synthesizing branched peptides or polymer conjugates.
(b) Substituent Modifications
- Aromatic vs. Aliphatic Side Chains: 3-(3-fluorophenyl)propanoic acid ():
- Fluorinated aromatic side chain enhances hydrophobicity and metabolic stability.
- Molecular weight: 405.43 g/mol (C₂₄H₂₀FNO₄). 3-(o-tolyl)propanoic acid ():
- Ortho-methylphenyl group increases steric bulk, affecting peptide folding.
- Molecular weight: 401.45 g/mol (C₂₅H₂₃NO₄). Cyclopropyl Group (Target Compound):
- Aliphatic cyclopropane improves conformational rigidity without aromatic π-π interactions .
Functional Group Variations
- Amide vs. Ester Linkages: Example: 4-[3-cyclopropyl-4-(Fmoc-amino)butanamido]-2-methoxybutanoic acid ()
- Contains an additional amide linkage and methoxy group .
- Molecular weight: 480.6 g/mol (C₂₇H₃₂N₂O₆).
Applications: Suitable for introducing polar residues or post-translational modifications.
Thiazolidine and Aspartic Acid Derivatives :
- Thiazolidine ring enhances peptide cyclization efficiency.
- Molecular weight: 491.56 g/mol (C₂₇H₂₅NO₆S).
Tabulated Comparison of Key Compounds
Research Implications and Trends
- Cyclopropane Utility : The cyclopropyl group in the target compound and analogs is favored in medicinal chemistry for mimicking peptide bonds or stabilizing β-turn structures .
- Fluorine Effects: Fluorinated analogs (e.g., 3-(3-fluorophenyl)propanoic acid) are prioritized in drug discovery for enhanced bioavailability and target binding .
- Diverse Backbones : Variations in chain length (C3 to C6) allow tuning of solubility and proteolytic stability in therapeutic peptides .
Biological Activity
3-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, often referred to as Fmoc-D-Cyclopropylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C21H21NO4, with a molecular weight of 365.4 g/mol. Its structure includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. The presence of the Fmoc group is crucial for its application in peptide synthesis and drug design.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 365.4 g/mol |
| LogP | 1.1 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area (Ų) | 79 |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its role in modulating biological pathways.
- Inhibition of Secretion Systems : Research indicates that compounds similar to this one can inhibit Type III Secretion Systems (T3SS) in pathogenic bacteria. This inhibition is crucial for preventing the virulence of certain pathogens, thereby offering a therapeutic strategy against infections .
- Antiproliferative Effects : In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .
Case Studies
- Type III Secretion System Inhibition :
- Antiproliferative Activity :
- Neuroprotection :
Q & A
Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound’s synthesis?
The Fmoc group serves as a temporary protecting group for the amino functionality during peptide synthesis. It enables selective deprotection under mild basic conditions (e.g., piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling in solid-phase peptide synthesis (SPPS) .
Q. Which analytical methods are essential for confirming the compound’s purity and structure?
High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% typically required for research), while Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms structural integrity, stereochemistry, and absence of side products. Mass spectrometry (MS) further validates molecular weight .
Q. How is the compound typically stored to ensure stability?
Store at –20°C in anhydrous, dark conditions to prevent hydrolysis of the Fmoc group and degradation of the cyclopropane moiety. Use desiccants to minimize moisture exposure .
Advanced Research Questions
Q. How can coupling efficiency be optimized during SPPS using this compound?
Key parameters include:
- Solvent choice : Anhydrous DMF or dichloromethane (DCM) for solubility.
- Coupling agents : HBTU/HOBt or DIC/Oxyma for activation.
- Temperature : 25–40°C to balance reaction rate and side-product formation.
- Monitoring : Kaiser test or HPLC to confirm reaction completion. Adjust equivalents (2–5×) of the compound relative to resin-bound peptides .
Q. What strategies resolve stereochemical inconsistencies during synthesis?
Use chiral HPLC or circular dichroism (CD) to detect enantiomeric excess. If racemization occurs, optimize reaction pH (neutral to slightly acidic) and avoid prolonged exposure to basic conditions during Fmoc deprotection .
Q. How do researchers address unexpected by-products (e.g., diketopiperazine formation)?
Q. What computational tools predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions with enzymes or receptors. Focus on the cyclopropane ring’s strain energy and Fmoc group’s steric effects .
Safety and Ecological Considerations
Q. What safety protocols are recommended given limited toxicity data?
Q. Are there ecotoxicological risks associated with this compound?
No empirical data on persistence, bioaccumulation, or mobility exists. Apply the precautionary principle: avoid environmental release and use closed systems during synthesis .
Methodological Challenges
Q. How is the cyclopropane moiety’s stability evaluated under reaction conditions?
Q. What techniques validate the compound’s role in peptide-drug conjugate (PDC) design?
- In vitro assays : Measure cellular uptake (fluorescence tagging) and protease stability.
- In vivo models : Use murine systems to assess pharmacokinetics and tumor targeting efficiency .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields (50–90%)?
Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
